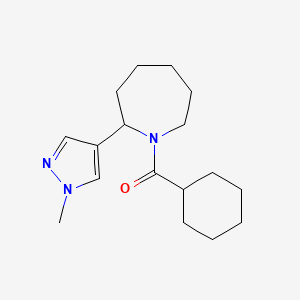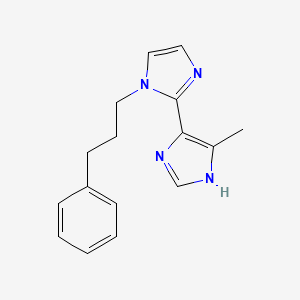
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as P2PBP, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission in the brain. This, in turn, results in the anxiolytic, anticonvulsant, and antidepressant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This could explain the anti-inflammatory effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Biochemical and Physiological Effects:
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the anxiolytic and anticonvulsant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of COX-2, which results in the anti-inflammatory and analgesic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Furthermore, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its potent anticonvulsant, anxiolytic, and antidepressant properties. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine exhibits significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and various inflammatory disorders. However, one of the limitations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its poor solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One of the potential future directions is the investigation of the pharmacokinetics and pharmacodynamics of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in vivo. Moreover, the development of novel formulations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with improved solubility and bioavailability could be a promising direction for further research. Furthermore, the investigation of the potential neuroprotective effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine could be a promising avenue for future research. Finally, the investigation of the potential synergistic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with other drugs could be a promising direction for further research.
Conclusion:
In conclusion, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a novel chemical compound that possesses a wide range of biochemical and physiological effects. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties, as well as significant analgesic and anti-inflammatory effects. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders. However, further research is needed to fully understand the mechanism of action and the potential clinical applications of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Synthesemethoden
The synthesis of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction between pyrimidine-2-carbaldehyde and 1,4'-bipiperidine in the presence of pyrrolidine-1-carbonyl chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and acylation. The final product is obtained as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown promising results in various scientific research applications. It has been found to possess potent anticonvulsant, anxiolytic, and antidepressant properties. It also exhibits significant analgesic effects, making it a potential candidate for the treatment of chronic pain. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
[1-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c26-20(24-10-1-2-11-24)17-5-3-12-25(15-17)18-6-13-23(14-7-18)16-19-21-8-4-9-22-19/h4,8-9,17-18H,1-3,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONNRAWACDJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)



![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)